Receptor Selectivity: Tamuzimod's S1P1-Specific Profile vs. Multi-Receptor Modulators
Tamuzimod is a selective S1P1 receptor modulator, distinguishing it from ozanimod and etrasimod which also target S1P5 and S1P4, respectively [1]. This selectivity is critical because S1P5 activation in the central nervous system and S1P4 activation on immune cells may contribute to off-target effects [1]. While precise EC50 values for tamuzimod's S1P receptor subtypes are not publicly available (reported as <1 μM for total S1P receptor activity ), its selective S1P1 profile is a key differentiator from comparators with broader receptor engagement.
| Evidence Dimension | S1P Receptor Subtype Selectivity |
|---|---|
| Target Compound Data | Selective S1P1 modulator |
| Comparator Or Baseline | Ozanimod: S1P1,5 modulator; Etrasimod: S1P1,4,5 modulator |
| Quantified Difference | Qualitative difference in receptor subtype engagement profile |
| Conditions | Receptor binding and functional assays |
Why This Matters
For researchers studying UC or developing novel S1P1-targeted therapies, tamuzimod provides a tool with cleaner S1P1 selectivity, reducing confounding variables from multi-receptor modulation.
- [1] D'Amico F, et al. Efficacy and Safety of S1P1 Receptor Modulator Drugs for Patients with Moderate-to-Severe Ulcerative Colitis. J Clin Med. 2023;12(15):5014. View Source
